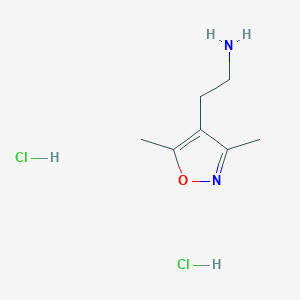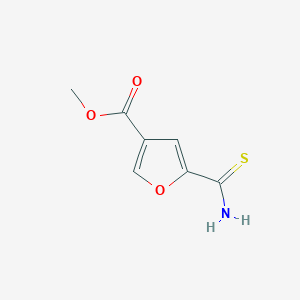
3-(4-Methoxyphenyl)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound of interest, 3-(4-Methoxyphenyl)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)propan-1-one, is a chemical entity that appears to be related to a family of compounds with potential biological activities. Although the specific compound is not directly studied in the provided papers, related compounds with the 4-methoxyphenyl moiety and sulfonamide groups have been synthesized and evaluated for various biological activities, including DNA binding, cytotoxicity, and antiestrogenic effects .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including acylation, Grignard reactions, and etherification. For instance, the synthesis of a dihydronaphthalene compound with a 4-methoxyphenyl group involved acylation followed by a Grignard reaction and subsequent demethylation and etherification steps . Similarly, a thiourea derivative was synthesized and characterized using techniques such as FT-IR, 1H-NMR, and mass spectrometry . These methods could potentially be adapted for the synthesis of the compound of interest.
Molecular Structure Analysis
Density Functional Theory (DFT) calculations are commonly used to predict the molecular structure and properties of compounds. For example, the geometric parameters, vibration frequencies, and NMR chemical shifts of a related compound were calculated using DFT with a 6-311++G(d,p) basis set, and the results were consistent with experimental data . Such computational studies can provide insights into the molecular structure of the compound of interest.
Chemical Reactions Analysis
The related compounds have been shown to interact with biological targets, such as DNA and estrogen receptors. A thiourea derivative was found to bind to B-DNA with a significant binding energy, and its DNA binding constant was determined using UV-visible spectrophotometry . Another compound exhibited antiestrogenic activity by binding to estrogen receptors with high affinity . These interactions suggest that the compound of interest may also undergo specific chemical reactions with biological molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds can be inferred from their molecular structure and functional groups. For instance, the chemical potential, hardness, ionization energy, and electron affinity of a thiourea derivative were calculated using quantum chemical studies . The stability and reactivity of the compound of interest can be similarly analyzed using computational chemistry methods.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has demonstrated the application of compounds similar to 3-(4-Methoxyphenyl)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)propan-1-one in the synthesis of heterocyclic compounds. For instance, the development of metal-free synthesis methods for polysubstituted pyrroles utilizing surfactants in aqueous media showcases the innovation in creating pyrrole derivatives, which are crucial in pharmaceuticals and agrochemicals (Kumar, Rāmānand, & Tadigoppula, 2017). Similarly, the creation of 4-(trifluoromethyl)pyrrolidines containing various functional groups such as sulfonyl and iminosulfonyl highlights the diversity in synthesizing pyrrolidine derivatives (Markitanov et al., 2016).
Fluorescent Sensors
The development of a water-soluble and small molecular weight fluorescent probe based on the pyridine-pyridone skeleton for detecting Zn2+ exemplifies the utility of such compounds in creating sensitive and selective sensors (Hagimori et al., 2011). This finding is crucial for bioanalytical applications where precise detection of metal ions is necessary.
Organic Synthesis Methodologies
The research also encompasses novel methodologies in organic synthesis involving similar molecules. For example, the efficient and selective benzoylation of nucleosides using benzoyl cyanide in an ionic liquid presents a 'green' alternative to traditional methods, emphasizing the importance of environmentally friendly chemical processes (Prasad et al., 2005). Additionally, the use of methylsulfonylethoxycarbonyl (Msc) as a protecting group for carbohydrate alcohols introduces a non-lipophilic, base-labile option for synthesizing complex carbohydrates (Ali et al., 2009).
properties
IUPAC Name |
3-(4-methoxyphenyl)-1-(3-methylsulfonylpyrrolidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-20-13-6-3-12(4-7-13)5-8-15(17)16-10-9-14(11-16)21(2,18)19/h3-4,6-7,14H,5,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHTWVYOZQVSUJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCC(C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 2-{[(3-oxopiperazin-2-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2504912.png)





![N'-[2-[(E)-2-cyanoethenyl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl]-N,N-dimethylmethanimidamide](/img/structure/B2504925.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(5-methylfuran-2-yl)propanamide](/img/structure/B2504928.png)
